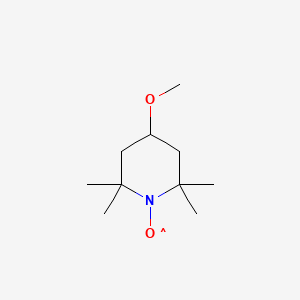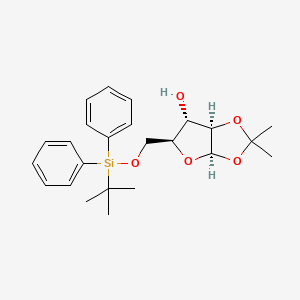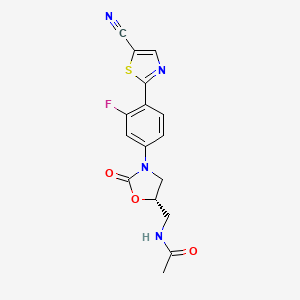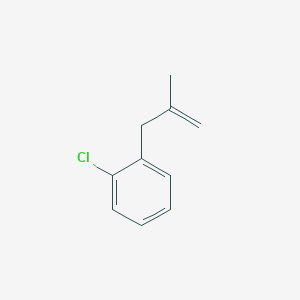![molecular formula C10H11NO4 B1365176 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid CAS No. 61916-60-7](/img/structure/B1365176.png)
3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid
Descripción general
Descripción
“3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid” is a chemical compound with the molecular formula C10H11NO4 . It is also known by other names such as “trans-2-Propenoic acid, 3-(4-methoxyphenyl)-”, “(E)-p-Methoxy-cinnamic acid”, and "trans-4-methoxycinnamic acid" . The compound has a molecular weight of 209.2 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a methoxyphenyl group, an amino group, and an oxopropanoic acid group . The InChI code for this compound is 1S/C10H11NO4/c1-15-8-4-2-7(3-5-8)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid and its derivatives are extensively utilized in chemical synthesis. For instance, the enantioselective reduction of 3-aryl-2-oxopropanoic acids, including derivatives of this compound, is a crucial process in the preparation of substituted phenyllactic or aryllactic acids. These acids are significant constituents of depsipeptides, a large class of natural products expressing a wide range of biological activities. The substrate selectivity of transition-metal and enzyme-catalyzed methods for their synthesis has been a subject of comparative research studies (Lüttenberg, Ta, Heyden, & Scherkenbeck, 2013). Additionally, this compound is used in the synthesis of various compounds, including the preparation of enantiomerically pure 3-aryl- and 3-hetaryl-2-hydroxypropanoic acids via chemoenzymatic reduction of 2-oxo acids, highlighting its versatility in organic synthesis (Sivanathan, Körber, Tent, Werner, & Scherkenbeck, 2015).
Corrosion Inhibition
This compound's derivatives, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT), have been identified as highly efficient corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency of 4-MAT in hydrochloric acid medium can reach up to 98%, making it a potent choice for protecting industrial materials against corrosive damage. This highlights the compound's practical application in extending the life of metals in harsh chemical environments (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Spectrophotometric Determination of Metals
Derivatives of this compound, such as 3-(4-methoxyphenyl)-2-mercaptopropenoic acid (4MF2MP), are used in highly sensitive and selective spectrophotometric methods for determining trace amounts of metals like nickel. The compound forms a complex with Ni(II) in alkaline media, which can be extracted quantitatively with various solvents. This method has been successfully applied to determine nickel in different materials, such as hydrogenated greases, steels, and solders, showcasing the compound's role in analytical chemistry (Izquierdo & Carrasco, 1984).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been used in the synthesis of novel compounds with potential therapeutic properties. For instance, compounds synthesized from a similar structure were evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, demonstrating significant efficacy. This indicates the compound's potential as a precursor in the development of new drugs with diverse therapeutic applications (Subudhi & Sahoo, 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
These changes can trigger a cascade of biochemical reactions, resulting in the observed effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit antioxidant and anticancer activities .
Propiedades
IUPAC Name |
3-(4-methoxyanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-8-4-2-7(3-5-8)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVPARJLXXAYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470153 | |
| Record name | 3-(4-Methoxyanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61916-60-7 | |
| Record name | 3-(4-Methoxyanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

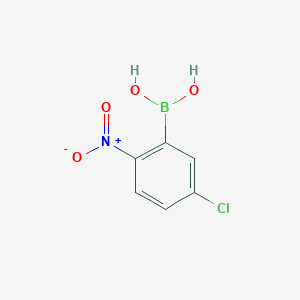
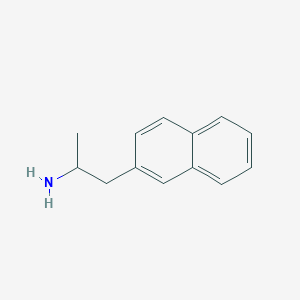
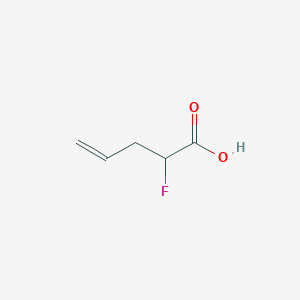
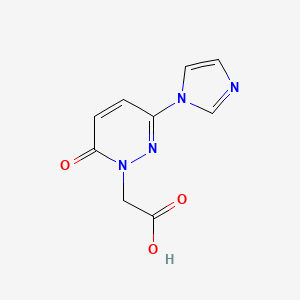
![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)

![methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B1365113.png)

